molecular formula C12H9F3N4O2S B2389709 2-(3-(2-(Trifluoromethyl)phenyl)ureido)thiazole-4-carboxamide CAS No. 1203406-67-0

2-(3-(2-(Trifluoromethyl)phenyl)ureido)thiazole-4-carboxamide

Cat. No.: B2389709
CAS No.: 1203406-67-0
M. Wt: 330.29
InChI Key: PUBADNMJDABTKM-UHFFFAOYSA-N
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Description

2-(3-(2-(Trifluoromethyl)phenyl)ureido)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The presence of the trifluoromethyl group in the phenyl ring enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various scientific and industrial applications.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(3-(2-(Trifluoromethyl)phenyl)ureido)thiazole-4-carboxamide are not fully understood due to the limited available research. Thiazole derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The cellular effects of this compound are currently unknown. Thiazole derivatives have been reported to exhibit a range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2-(Trifluoromethyl)phenyl)ureido)thiazole-4-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

    Introduction of the Ureido Group: The ureido group is introduced by reacting the thiazole derivative with an isocyanate, such as phenyl isocyanate, under mild conditions.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic aromatic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the ureido group, converting it to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alcohols under basic conditions.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Amino-thiazole derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-(2-(Trifluoromethyl)phenyl)ureido)thiazole-4-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound exhibits significant activity against various pathogens, making it a candidate for the development of new antimicrobial agents. Its ability to interact with biological macromolecules also makes it useful in studying enzyme inhibition and protein-ligand interactions.

Medicine

In medicine, the compound’s anti-inflammatory and anticancer properties are of particular interest. It has been investigated for its potential to inhibit specific enzymes and signaling pathways involved in inflammation and cancer progression.

Industry

Industrially, the compound’s stability and reactivity make it suitable for use in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its trifluoromethyl group enhances its performance in various applications, including as a precursor for more complex fluorinated compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(2-(Trifluoromethyl)phenyl)ureido)thiazole-4-carboxylic acid
  • 2-(3-(2-(Trifluoromethyl)phenyl)ureido)thiazole-4-methylamide
  • 2-(3-(2-(Trifluoromethyl)phenyl)ureido)thiazole-4-ethylamide

Uniqueness

Compared to similar compounds, 2-(3-(2-(Trifluoromethyl)phenyl)ureido)thiazole-4-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the ureido and thiazole moieties contribute to its biological activity and reactivity.

Properties

IUPAC Name

2-[[2-(trifluoromethyl)phenyl]carbamoylamino]-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N4O2S/c13-12(14,15)6-3-1-2-4-7(6)17-10(21)19-11-18-8(5-22-11)9(16)20/h1-5H,(H2,16,20)(H2,17,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBADNMJDABTKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=NC(=CS2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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